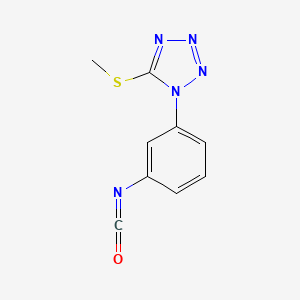
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole is a chemical compound with a unique structure that combines an isocyanate group, a phenyl ring, a methylsulfanyl group, and a tetrazole ring
準備方法
The synthesis of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route involves the reaction of 3-isocyanatophenyl methanesulfonate with sodium azide under controlled conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
科学的研究の応用
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole can be compared with similar compounds such as:
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole: This compound also contains an isocyanate group and a phenyl ring but has a pyrazole ring instead of a tetrazole ring.
3-Isocyanatophenyl methanesulfonate: This compound lacks the tetrazole ring and has a methanesulfonate group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
CAS番号 |
111982-97-9 |
|---|---|
分子式 |
C9H7N5OS |
分子量 |
233.25 g/mol |
IUPAC名 |
1-(3-isocyanatophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H7N5OS/c1-16-9-11-12-13-14(9)8-4-2-3-7(5-8)10-6-15/h2-5H,1H3 |
InChIキー |
DCSLJMJNINBKHO-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


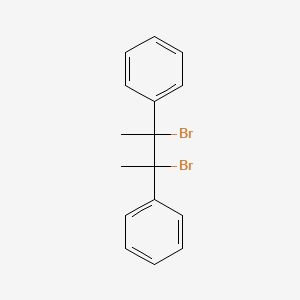

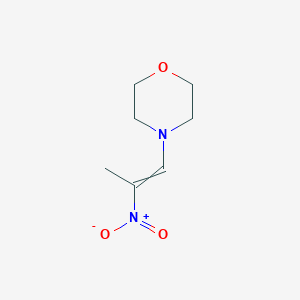
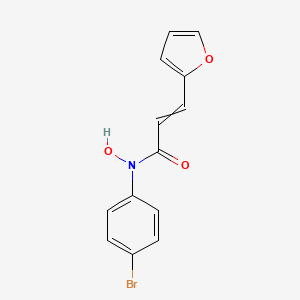


![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

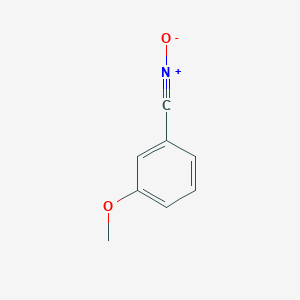
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
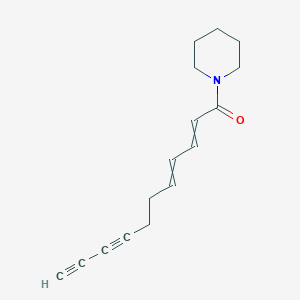
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
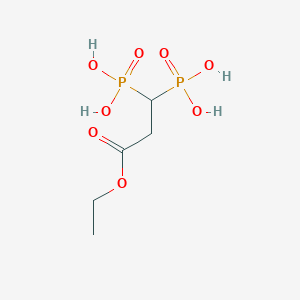
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
